molecular formula C6H5Cl2FN2 B1322167 2,4-Dichloro-6-ethyl-5-fluoropyrimidine CAS No. 137234-85-6

2,4-Dichloro-6-ethyl-5-fluoropyrimidine

Cat. No. B1322167
Key on ui cas rn: 137234-85-6
M. Wt: 195.02 g/mol
InChI Key: VOLSXIRVBOETBC-UHFFFAOYSA-N
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Patent
US05567817

Procedure details

To the solution obtained as the product of part (ii) was added a solution of potassium permanganate (23 g) in water (260 ml) over 2 hours, keeping the temperature of the reaction below 20° C. 5N hydrochloric acid (30 ml) was then added followed by a solution of sodium metabisulphite (14 g) in water (42 ml). After decolourisation of the mixture the product was extracted into ethyl acetate (250 ml). The organic layer was then concentrated to give an oil. The oil was partitioned between dichloromethane (50 ml) and 2N sodium hydroxide (105 ml) and the organic layer was washed with 5% brine (100 ml). The organic layer was concentrated to give a solution of the title compound which was used directly in the next step.
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four
Name
Quantity
42 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][CH:4]([CH2:10][CH3:11])[C:5]([F:9])=[C:6]([Cl:8])[N:7]=1.[Mn]([O-])(=O)(=O)=O.[K+].Cl.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([F:9])=[C:4]([CH2:10][CH3:11])[N:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC(C(=C(N1)Cl)F)CC
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
260 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
14 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
42 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 20° C
EXTRACTION
Type
EXTRACTION
Details
After decolourisation of the mixture the product was extracted into ethyl acetate (250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was partitioned between dichloromethane (50 ml) and 2N sodium hydroxide (105 ml)
WASH
Type
WASH
Details
the organic layer was washed with 5% brine (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)Cl)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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